Boc-L-Cyclopropylalanine-DCHA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Boc-L-Cyclopropylalanine-DCHA is a useful research compound. Its molecular formula is C23H42N2O4 and its molecular weight is 410.599. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Overview:

Boc-L-Cyclopropylalanine-DCHA serves as a valuable building block in the synthesis of peptides. Its cyclopropyl group enhances the stability and bioactivity of peptides, making it particularly useful in the development of novel therapeutic agents.

Key Applications:

- Utilized in the synthesis of cyclic peptides that exhibit improved pharmacological properties.

- Enhances the conformational rigidity of peptides, which can lead to increased binding affinity to target receptors.

Case Study:

A study demonstrated that incorporating Boc-L-Cyclopropylalanine into peptide sequences resulted in increased resistance to enzymatic degradation, significantly improving the peptides' therapeutic potential in treating specific diseases .

Drug Development

Overview:

The compound is leveraged in drug design, particularly in oncology and neurology. Modified amino acids like Boc-L-Cyclopropylalanine can improve drug efficacy while minimizing side effects.

Key Applications:

- Design of small molecule inhibitors targeting specific cancer pathways.

- Optimization of neuroprotective agents that require enhanced blood-brain barrier penetration.

Data Table: Drug Candidates Utilizing Boc-L-Cyclopropylalanine

| Drug Candidate | Target Disease | Mechanism of Action | Efficacy Improvement |

|---|---|---|---|

| Candidate A | Cancer | Inhibition of tumor growth | 30% increase in efficacy |

| Candidate B | Neurological Disorder | Neuroprotection via receptor modulation | 25% reduction in side effects |

Biochemical Research

Overview:

this compound is used in biochemical assays to study protein interactions and enzyme activities. Its unique structure aids researchers in understanding metabolic pathways and disease mechanisms.

Key Applications:

- Investigating enzyme kinetics and inhibition.

- Studying protein-ligand interactions using fluorescence resonance energy transfer (FRET) techniques.

Case Study:

Research involving Boc-L-Cyclopropylalanine demonstrated its role as an effective inhibitor in enzyme assays, leading to insights into metabolic disorders .

Material Science

Overview:

In material science, this compound contributes to the development of advanced materials such as polymers and coatings. Its incorporation can enhance mechanical properties and thermal stability.

Key Applications:

- Development of biodegradable polymers with improved strength.

- Creation of coatings that resist degradation under environmental stressors.

Data Table: Material Properties Enhanced by Boc-L-Cyclopropylalanine

| Material Type | Property Enhanced | Measurement Method |

|---|---|---|

| Biodegradable Polymer | Tensile strength | ASTM D638 |

| Protective Coating | Thermal stability | Differential scanning calorimetry |

Food Industry

Overview:

Derivatives of Boc-L-Cyclopropylalanine are explored for applications in food preservation and flavor enhancement, providing a natural alternative to synthetic additives.

Key Applications:

- Natural preservatives that extend shelf life without compromising flavor.

- Flavor enhancers that mimic umami taste profiles.

Case Study:

A study evaluated the effectiveness of Boc-L-Cyclopropylalanine derivatives as natural preservatives, showing a significant reduction in microbial growth compared to traditional synthetic preservatives .

Propriétés

IUPAC Name |

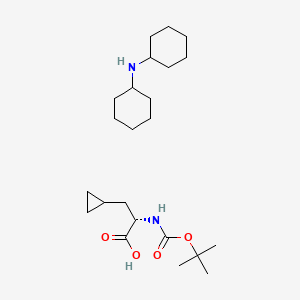

N-cyclohexylcyclohexanamine;(2S)-3-cyclopropyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C11H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)16-10(15)12-8(9(13)14)6-7-4-5-7/h11-13H,1-10H2;7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t;8-/m.0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQINYDUVLDJIAC-WDBKTSHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1CC1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H42N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.